molecular formula C16H15N3OS2 B2507349 Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396767-56-8

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2507349
CAS No.: 1396767-56-8
M. Wt: 329.44
InChI Key: WNOAVGWXFUONJY-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.44. The purity is usually 95%.
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Scientific Research Applications

Organic Semiconductor Materials

  • Polymer Chemistry of Thiadiazole Derivatives: Thiadiazole derivatives, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been explored for their potential in organic semiconductors. These materials are utilized in applications such as transistors, solar cells, photodetectors, and thermoelectrics due to their significant electron-deficient properties (Chen et al., 2016).

Anticonvulsant Activity

  • Thiadiazole Anticonvulsants: Compounds with thiadiazole structures, including 1,3,4-thiadiazoles, have been synthesized and evaluated for their anticonvulsant activity. These studies underline the importance of the stereochemical arrangement for the activity, suggesting that similar compounds could potentially be investigated for neurological applications (Rajak et al., 2009).

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Potential: Research on benzothiazole and thiadiazole derivatives has shown these compounds to possess variable and modest antimicrobial activity, as well as anticancer properties against specific cancer cell lines. This suggests that related compounds might also be effective in these areas, warranting further investigation into their potential biological activities (Patel et al., 2011).

Molecular Interaction and Aggregation

  • Spectroscopic Studies on Molecular Aggregation: The study of solvent effects on molecular aggregation in thiadiazole derivatives has highlighted the impact of substituent groups and concentration changes on fluorescence and circular dichroism (CD) spectra. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in materials science and photophysics (Matwijczuk et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It’s known that benzothiadiazole derivatives can inhibit the pfkfb3 kinase, which plays a crucial role in the regulation of glycolysis . The inhibition of this kinase can potentially disrupt the energy production in cells, particularly cancer cells that rely heavily on glycolysis.

Biochemical Pathways

The compound’s interaction with its targets can affect the glycolytic pathway. By inhibiting the PFKFB3 kinase, the compound can disrupt the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.

Pharmacokinetics

Similar compounds with a benzothiadiazole core have been shown to have good bioavailability and stability

Result of Action

The inhibition of PFKFB3 kinase and the subsequent disruption of glycolysis can lead to a decrease in ATP production. This can result in the induction of cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(12-3-4-13-14(10-12)18-22-17-13)19-7-5-11(6-8-19)15-2-1-9-21-15/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOAVGWXFUONJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.